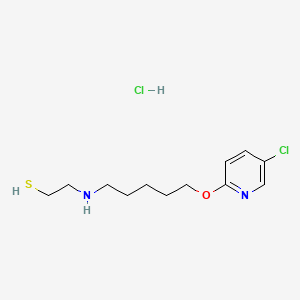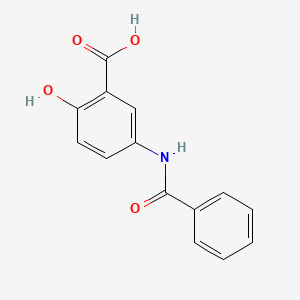
Di-O-acetylkojic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-O-acetylkojic acid is a derivative of kojic acid, a natural compound produced by various fungi, including species of Aspergillus and Penicillium. Kojic acid is well-known for its applications in cosmetics, particularly as a skin-lightening agent due to its ability to inhibit tyrosinase, an enzyme involved in melanin production. This compound is synthesized by acetylating the hydroxyl groups of kojic acid, resulting in a compound with enhanced stability and different chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-O-acetylkojic acid can be synthesized through the acetylation of kojic acid. The process typically involves the reaction of kojic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The general reaction scheme is as follows:
Kojic acid+2Acetic anhydride→Di-O-acetylkojic acid+2Acetic acid
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where kojic acid and acetic anhydride are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Di-O-acetylkojic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating kojic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrone ring, leading to the formation of different oxidation products.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Kojic acid.
Oxidation: Various oxidized derivatives of kojic acid.
Substitution: Substituted kojic acid derivatives with different functional groups.
Scientific Research Applications
Di-O-acetylkojic acid has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating hyperpigmentation disorders due to its ability to inhibit tyrosinase.
Industry: Used in the formulation of cosmetic products, particularly skin-lightening creams and lotions.
Mechanism of Action
Di-O-acetylkojic acid exerts its effects primarily through the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation. Additionally, the compound’s antioxidant properties help in scavenging free radicals, contributing to its protective effects on the skin.
Comparison with Similar Compounds
Similar Compounds
Kojic acid: The parent compound, known for its skin-lightening properties.
Kojic acid dipalmitate: A more stable derivative with enhanced skin penetration and reduced irritation.
Maltol: A structurally similar compound with antioxidant properties.
Allomaltol: Another similar compound with potential tyrosinase inhibitory effects.
Uniqueness
Di-O-acetylkojic acid is unique due to its enhanced stability compared to kojic acid The acetylation of hydroxyl groups reduces the compound’s susceptibility to degradation, making it more suitable for use in various formulations
Properties
CAS No. |
26209-93-8 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
(5-acetyloxy-4-oxopyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H10O6/c1-6(11)14-4-8-3-9(13)10(5-15-8)16-7(2)12/h3,5H,4H2,1-2H3 |
InChI Key |
FTWYBBBWGWWCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(=CO1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
